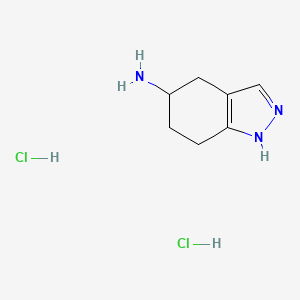

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-1-2-7-5(3-6)4-9-10-7;;/h4,6H,1-3,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDUZMHOIVQJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride CAS 74197-17-4

An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4): A Foundational Scaffold for Therapeutic Innovation

Executive Summary

This compound is a pivotal molecular building block, belonging to the indazole class of nitrogen-containing heterocyclic compounds. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals, covering the compound's physicochemical properties, synthesis, and critical applications. We will explore its role as a foundational element in the design of targeted therapies, particularly kinase inhibitors, and provide detailed experimental protocols and workflows to illustrate its practical utility in a research and development setting.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a recurring motif in a wide array of pharmacologically active compounds.[2] Its structural rigidity and capacity for hydrogen bonding interactions make it an ideal anchor for binding to biological targets. This has led to the development of successful drugs across various therapeutic areas, including oncology (Axitinib, Pazopanib) and antiemetics (Granisetron).[1][3] The tetrahydro-derivative, specifically with an amine functional group at the 5-position, offers a three-dimensional structure and a reactive handle, opening new avenues for exploring chemical space and developing novel therapeutics with improved selectivity and potency.[4]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental procedures.

| Property | Value | Reference(s) |

| CAS Number | 74197-17-4 | [5] |

| Molecular Formula | C₇H₁₃Cl₂N₃ | [6][7] |

| Molecular Weight | 210.11 g/mol | [7][8] |

| Appearance | Solid, powder | [6][7][9] |

| Purity | ≥95% (typical) | [7] |

| Storage Conditions | Room temperature, inert atmosphere | [8] |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [7][10] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][10] |

| Signal Word | Warning | [7][10] |

Synthesis and Chemical Reactivity

The synthesis of tetrahydroindazoles typically involves the condensation of a cyclohexanone derivative with hydrazine.[2][11] A documented method for producing the title compound involves the hydrolysis of an acetamido-protected precursor.[4]

Synthetic Workflow Overview

The following diagram illustrates a representative synthetic pathway. This multi-step process begins with a protected cyclohexanone, proceeds through the crucial indazole ring formation, and concludes with deprotection to yield the final amine dihydrochloride salt.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis from an Acetamido Precursor

This protocol is based on the principle of hydrolyzing a protected amine to yield the desired product.[4]

Objective: To synthesize dl-5-Amino-4,5,6,7-tetrahydro-1H-indazole dihydrochloride.

Materials:

-

dl-5-acetamido-4,5,6,7-tetrahydro-1H-indazole (or its methane sulfonate salt)

-

Aqueous Hydrochloric Acid (e.g., 6M HCl)

-

Ethanol

-

Activated Charcoal

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the starting material, dl-5-acetamido-4,5,6,7-tetrahydro-1H-indazole, in aqueous hydrochloric acid.

-

Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Causality Insight: Heating under acidic conditions is necessary to provide the activation energy for the hydrolysis of the stable amide bond. The HCl serves as both the reagent and the solvent medium.

-

-

Decolorization: Cool the reaction mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes to adsorb impurities.

-

Filtration: Filter the mixture while warm to remove the charcoal.

-

Crystallization: Concentrate the filtrate under reduced pressure. The dihydrochloride salt is typically less soluble and will precipitate. Cool the solution in an ice bath to maximize crystal formation.

-

Trustworthiness Principle: The formation of a crystalline solid from the reaction mixture is a self-validating step, indicating the successful formation of the salt and providing a means of purification.

-

-

Isolation & Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or another suitable solvent to remove residual acid, and dry under vacuum to a constant weight.

Role as a Scaffold in Kinase Inhibitor Design

The primary application of this compound in modern drug discovery is as a scaffold for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[12][13]

Mechanism of Kinase Inhibition

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site. The indazole core is particularly effective in this role. It acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. The 5-amino group serves as a crucial vector, allowing for the addition of various substituents that can extend into other pockets of the active site to enhance potency and selectivity.

Targeted Signaling Pathway

The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for an inhibitor derived from the tetrahydroindazole scaffold.

Caption: Inhibition of a kinase cascade by a competitive inhibitor.

Application Workflow in Drug Discovery

This compound is not an end-product but a starting point. Its value lies in its utility as a core for building libraries of diverse molecules for screening and optimization.

Drug Discovery & Development Workflow

Caption: Drug discovery workflow utilizing the title compound.

Protocol for Scaffold Derivatization: Amide Coupling

This protocol details how to use the 5-amino group as a nucleophile to create a library of amides, a common strategy in medicinal chemistry.

Objective: To couple a carboxylic acid to the 5-amino position of the tetrahydroindazole core.

Materials:

-

This compound

-

Desired carboxylic acid (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Scaffold Preparation: Dissolve the dihydrochloride salt in the anhydrous solvent. Add the organic base (at least 2 equivalents) to neutralize the HCl salts and liberate the free amine. Stir for 10-15 minutes.

-

Causality Insight: The free primary amine is the active nucleophile. The dihydrochloride form is stable but unreactive. The base is essential to deprotonate the ammonium salts, initiating its reactivity for the subsequent coupling step.

-

-

Acid Activation: In a separate vial, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent. Allow to stir for 5-10 minutes to form the activated ester.

-

Coupling Reaction: Add the activated acid solution dropwise to the free amine solution at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Workup & Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product using column chromatography.

Illustrative Structure-Activity Relationship (SAR) Data

After synthesizing a library, compounds are tested to determine their biological activity. The following hypothetical data illustrates how small changes to the scaffold can dramatically impact potency against a target kinase.

| Compound ID | R-Group (Attached to 5-amino) | Target Kinase IC₅₀ (nM) | Notes on Selectivity |

| LEAD-001 | Phenyl | 520 | Moderate selectivity over related kinases. |

| LEAD-002 | 4-Fluorophenyl | 150 | Improved potency; F-group may form favorable interactions. |

| LEAD-003 | 3-Pyridyl | 85 | Increased potency; nitrogen may act as H-bond acceptor. |

| LEAD-004 | 4-Morpholinophenyl | 25 | Significant potency gain; morpholine enhances solubility and occupies a solvent-exposed pocket. |

Conclusion

This compound (CAS 74197-17-4) represents more than just a chemical entry in a catalog; it is a validated and highly valuable starting point for the rational design of novel therapeutics. Its inherent structural features, combined with a strategically placed reactive amine, make it an ideal scaffold for targeting challenging enzyme families like protein kinases.[12][14][15] For drug discovery teams, this compound provides a robust foundation upon which to build diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the ultimate identification of potent and selective clinical candidates.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central.

- Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.

- Indazole From Natural Resources And Biological Activity.

- Indazole synthesis. Organic Chemistry Portal.

- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.

- Certific

- 4,5,6,7-tetrahydro-1H-indazol-5-amine | 74197-15-2. Benchchem.

- Safety Data Sheet.

- This compound. Sigma-Aldrich.

- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II.

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF.

- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV

- This compound. Sigma-Aldrich.

- This compound. Sigma-Aldrich.

- This compound. Sigma-Aldrich.

- This compound. Sigma-Aldrich.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. soc.chim.it [soc.chim.it]

- 4. benchchem.com [benchchem.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. This compound | 74197-17-4 [sigmaaldrich.com]

- 8. This compound | 74197-17-4 [sigmaaldrich.com]

- 9. This compound | 74197-17-4 [sigmaaldrich.com]

- 10. This compound | 74197-17-4 [sigmaaldrich.com]

- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 12. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Introduction

4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a fused pyrazole and cyclohexane ring system with a primary amine substituent, makes it a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. The indazole core is a well-established pharmacophore present in numerous biologically active molecules.[1] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine. It is intended for researchers, scientists, and drug development professionals, offering both available data for the compound and its analogs, as well as detailed, field-proven experimental protocols for the determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. 4,5,6,7-tetrahydro-1H-indazol-5-amine is comprised of a bicyclic system where a pyrazole ring is fused to a cyclohexane ring, with a primary amine group at the 5-position.

| Identifier | Value | Source |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-5-amine | - |

| CAS Number | 74197-15-2 (racemic) | [2][3] |

| 955406-59-4 ((5S)-enantiomer) | [4] | |

| 74197-17-4 (dihydrochloride salt) | ||

| Molecular Formula | C₇H₁₁N₃ | [4][5] |

| Molecular Weight | 137.18 g/mol | [4][5] |

| Canonical SMILES | C1CC2=C(CC1N)C=NN2 | [6] |

| InChI | InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | [3][5] |

Physical State and Appearance

At ambient temperature, 4,5,6,7-tetrahydro-1H-indazol-5-amine is typically a solid.[5] The dihydrochloride salt is often supplied as a powder.[7] The appearance of the solid can range from off-white to light yellow.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while impurities tend to depress and broaden the melting range.

| Compound | Melting Point (°C) | Notes |

| 4,5,6,7-tetrahydro-1H-indazol-5-amine | Not available | - |

| 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride | 280-284 | |

| 4,5,6,7-tetrahydro-1H-indazol-5-ol | 74-75 | Analog for estimation |

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

Place a small amount of the sample on a clean, dry surface.

-

Use a mortar and pestle to finely powder the sample.

-

Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

-

For an accurate measurement, heat rapidly to about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

-

Causality: A slow heating rate near the melting point is crucial for an accurate determination. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an artificially high and broad melting range.

Solubility

The solubility of a compound in various solvents is a key parameter for its purification, formulation, and biological testing. As a compound with both a heterocyclic core and a primary amine, 4,5,6,7-tetrahydro-1H-indazol-5-amine is expected to exhibit varying solubility in different solvent systems.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The amine and indazole nitrogens can form hydrogen bonds with water. Solubility will be pH-dependent. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the solute. |

| Dichloromethane | Sparingly soluble | A less polar solvent. |

| Hexanes | Insoluble | A non-polar solvent. |

Experimental Protocol for Qualitative Solubility Assessment

Materials:

-

Test tubes

-

Vortex mixer

-

The compound of interest

-

A selection of solvents (e.g., water, methanol, dichloromethane, hexanes)

Procedure:

-

Add approximately 10 mg of the compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, the compound is soluble in that solvent at approximately 10 mg/mL.

-

If the solid has not dissolved, the compound is sparingly soluble or insoluble.

-

Repeat for each solvent.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at a given pH. This is of particular importance in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. 4,5,6,7-tetrahydro-1H-indazol-5-amine has two key ionizable centers: the basic primary amine and the acidic/basic indazole ring system.

While no experimental pKa value for 4,5,6,7-tetrahydro-1H-indazol-5-amine is readily available, the pKb values of related indazoles suggest that the pyrazole ring nitrogen is weakly basic.[1] The primary amine is expected to be the more basic site.

Experimental Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Instrumentation:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

-

Titration:

-

Place the beaker on the stir plate and immerse the pH electrode and the tip of the burette in the solution.

-

Allow the pH reading to stabilize.

-

Begin adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the steepest part of the titration curve.

-

Causality: The change in pH upon addition of a strong acid or base is related to the equilibrium between the protonated and deprotonated forms of the ionizable group. The pKa represents the pH at which the concentrations of these two forms are equal.

Spectroscopic Properties

Spectroscopic data provides invaluable information about the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR:

-

N-H Protons: The protons on the primary amine and the indazole nitrogen are expected to appear as broad signals in the range of 0.5-5.0 ppm.[9][10] Their chemical shift is highly dependent on solvent, concentration, and temperature. These signals will typically disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[9]

-

Aliphatic Protons: The protons on the tetrahydro portion of the ring system will appear in the upfield region, likely between 1.5 and 3.0 ppm. The protons on the carbon adjacent to the amine group will be deshielded and appear further downfield.[9]

-

Pyrazole Proton: The C-H proton on the pyrazole ring will appear in the aromatic region, likely downfield of 7.0 ppm.

¹³C NMR:

-

Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring will appear in the upfield region, typically between 20 and 50 ppm. The carbon atom bonded to the amine group will be shifted downfield compared to the other aliphatic carbons.[9]

-

Pyrazole Carbons: The sp² hybridized carbons of the pyrazole ring will appear further downfield, in the range of 110-140 ppm.

Experimental Protocol for NMR Sample Preparation:

-

Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[11]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial.[11]

-

Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[12]

-

Carefully transfer the solution to a clean NMR tube.

-

Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

N-H Stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9] The indazole N-H stretch will likely be a broader band in a similar region.

-

C-N Stretch: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region for an aliphatic amine.[9]

-

C=C and C=N Stretch: The stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (137.18).

-

Nitrogen Rule: Since the compound has an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, which is consistent with its molecular weight.

-

Fragmentation: Common fragmentation pathways for amines include the loss of an alkyl radical adjacent to the nitrogen.

Diagrams

Experimental Workflow for Physicochemical Characterization

Caption: Interplay of key physicochemical properties in early-stage drug development.

Conclusion

This technical guide has provided a framework for understanding and determining the essential physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine. While specific experimental data for this compound is not extensively published, the provided protocols and data for analogous structures offer a robust starting point for its characterization. A comprehensive analysis of these properties is a critical step in unlocking the full potential of this promising scaffold in the pursuit of novel therapeutics.

References

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

-

American Elements. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]

-

NIST. 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

ResearchGate. 13 C NMR of indazoles. Available from: [Link]

-

ResearchGate. Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

PubMed. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Available from: [Link]

-

Stanford Research Systems. Melting Point Determination. Available from: [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available from: [Link]

-

ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available from: [Link]

-

ResearchGate. Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines.... Available from: [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. iscnagpur.ac.in [iscnagpur.ac.in]

- 3. CAS 74197-15-2: 4,5,6,7-Tetrahydro-1H-Indazol-5-Amine [cymitquimica.com]

- 4. CAS 955406-59-4 | (5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine - Synblock [synblock.com]

- 5. 5-AMINO-4,5,6,7-TETRAHYDRO-1H-INDAZOLE | CymitQuimica [cymitquimica.com]

- 6. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5,6,7-tetrahydro-1H-indazol-5-ol | 1229627-10-4 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: NMR Spectroscopy Of Amines [jove.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

The Definitive Guide to the Structural Elucidation of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, a key bicyclic amine scaffold of significant interest in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopic analysis and detailed data from closely related, well-characterized tetrahydroindazole analogs to present a robust, predictive framework for its structural confirmation. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the foundational logic behind the interpretation of the resulting data. This document is designed to equip researchers and drug development professionals with the expertise and field-proven insights necessary to confidently characterize this and similar novel chemical entities.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in modern drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, making it an attractive starting point for the development of selective kinase inhibitors and other therapeutic agents. The introduction of an amino group at the 5-position, as seen in 4,5,6,7-tetrahydro-1H-indazol-5-amine, is a key modification for enabling interactions with a variety of biological targets. A thorough and unambiguous structural characterization is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. This guide will walk through the logical and practical steps to achieve this.

The Analytical Triad: A Multi-faceted Approach to Structure Elucidation

The definitive structural elucidation of a novel small molecule like this compound relies on a synergistic application of several analytical techniques. No single method provides all the necessary information, but together, they offer a complete and self-validating picture of the molecule's constitution and stereochemistry.

Figure 1: A generalized workflow for the structural elucidation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution.[1][2] By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the molecule's three-dimensional shape. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The dihydrochloride salt form will influence the chemical shifts of protons near the amine and indazole nitrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~12.0 - 13.0 | br s | 1H | N1-H | The indazole N-H proton is typically deshielded and appears as a broad singlet. In the dihydrochloride salt, this proton may be in exchange with the solvent. |

| ~7.0 - 7.5 | s | 1H | C3-H | The proton on the pyrazole ring is in a relatively electron-deficient environment and is expected to appear as a singlet. |

| ~3.5 - 4.0 | m | 1H | C5-H | The proton attached to the same carbon as the amino group will be significantly deshielded due to the electron-withdrawing effect of the protonated amine. |

| ~2.8 - 3.2 | m | 4H | C4-H₂, C7-H₂ | The methylene protons adjacent to the pyrazole ring and the carbon bearing the amine will be deshielded compared to the C6 protons. |

| ~2.0 - 2.4 | m | 2H | C6-H₂ | These methylene protons are in a more aliphatic environment and are expected to be the most shielded of the ring protons. |

| ~8.0 - 9.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group will appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~140 - 145 | C7a | Bridgehead carbon of the fused ring system. |

| ~130 - 135 | C3 | Carbon in the pyrazole ring, deshielded due to the adjacent nitrogen atoms. |

| ~115 - 120 | C3a | Bridgehead carbon of the fused ring system. |

| ~45 - 50 | C5 | Carbon bearing the amino group, deshielded by the nitrogen atom. |

| ~25 - 30 | C4, C7 | Methylene carbons adjacent to the pyrazole ring and the C5 carbon. |

| ~20 - 25 | C6 | The most shielded aliphatic carbon in the six-membered ring. |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments reveal how those parts are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. We would expect to see correlations between the protons on C4, C5, C6, and C7, confirming the structure of the six-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and for confirming the overall ring structure. For instance, correlations from the C3-H proton to the C3a and C7a carbons would confirm the pyrazole ring fusion.

Figure 2: Workflow for structural assignment using a suite of NMR experiments.

Mass Spectrometry: Determining the Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

The first step in MS analysis is to obtain a high-resolution mass spectrum. This will provide a very accurate mass of the molecular ion, allowing for the determination of the elemental composition. For 4,5,6,7-tetrahydro-1H-indazol-5-amine (the free base), the expected monoisotopic mass is 137.0953 g/mol , corresponding to the molecular formula C₇H₁₁N₃.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is highly dependent on the structure of the molecule and can be used to piece together its connectivity. For bicyclic amines, fragmentation often involves characteristic ring cleavages.

Predicted Fragmentation Pathways:

-

Loss of NH₃: A common fragmentation pathway for primary amines is the loss of ammonia (17 Da) from the molecular ion.

-

Retro-Diels-Alder (RDA) Reaction: The tetrahydroindazole core can undergo a retro-Diels-Alder reaction, leading to the cleavage of the six-membered ring.

-

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the amine is a characteristic fragmentation for amines.

Figure 3: Predicted major fragmentation pathways for protonated 4,5,6,7-tetrahydro-1H-indazol-5-amine.

X-ray Crystallography: The Gold Standard

While NMR and MS provide compelling evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state. If a high-quality single crystal of this compound can be obtained, X-ray diffraction analysis will provide precise bond lengths, bond angles, and the absolute configuration (if chiral), thereby definitively confirming the proposed structure.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the necessary analytical data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameters, optimizing as necessary for the specific sample.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Acquisition: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern.

X-ray Crystallography Protocol

-

Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents and solvent mixtures.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine the model to obtain the final crystal structure.[3]

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound is a process of logical deduction, guided by the principles of spectroscopic analysis. By integrating the data from a comprehensive suite of NMR experiments with high-resolution mass spectrometry, a confident structural assignment can be made. While this guide provides a predictive framework based on sound chemical principles and data from analogous structures, the ultimate confirmation lies in the acquisition and interpretation of experimental data, with single-crystal X-ray crystallography serving as the final arbiter. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, providing a solid foundation for the advancement of research and development in the pharmaceutical sciences.

References

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

- Murugavel, K., Amirthaganesan, S., & Sabapathy Mohan, R. T. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Chemistry of Heterocyclic Compounds, 46(4), 443-450.

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- Faisal, M., et al. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.

-

PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazol-5-amine. Retrieved from [Link]

- ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3606-3623.

-

National Center for Biotechnology Information. (n.d.). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed Central. Retrieved from [Link]

- RSC Publishing. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Organic & Biomolecular Chemistry, 18(16), 3047-3056.

-

ResearchGate. (n.d.). (PDF) 13 C NMR of indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed Central. Retrieved from [Link]

- ACS Publications. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 32(11), 3494-3498.

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.

Sources

- 1. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Free Base

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4,5,6,7-tetrahydro-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the pivotal intermediate, 4,5,6,7-tetrahydro-1H-indazol-5-one, from a readily available cyclic diketone, followed by its conversion to the target primary amine via reductive amination. This guide delves into the mechanistic underpinnings of each transformation, offering practical, field-proven insights into experimental design and execution. Detailed protocols, data tables, and process visualizations are included to facilitate seamless adoption and adaptation by researchers and drug development professionals.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. The introduction of an amine functionality at the 5-position, affording 4,5,6,7-tetrahydro-1H-indazol-5-amine, provides a critical handle for further chemical elaboration and the exploration of structure-activity relationships (SAR). This versatile intermediate serves as a cornerstone for the synthesis of novel kinase inhibitors, central nervous system (CNS) modulators, and other therapeutic agents. The development of a scalable and efficient synthesis of this free base is therefore of paramount importance to accelerate drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4,5,6,7-tetrahydro-1H-indazol-5-amine, points towards a key disconnection at the C5-N bond, revealing 4,5,6,7-tetrahydro-1H-indazol-5-one as a strategic precursor. This ketone can be readily accessed through the cyclocondensation of a suitable cyclohexane-1,3-dione derivative with hydrazine. This two-stage approach offers a convergent and flexible route, utilizing commercially available starting materials.

Caption: Retrosynthetic analysis of 4,5,6,7-tetrahydro-1H-indazol-5-amine.

This guide will focus on a practical and scalable execution of this synthetic strategy.

Synthesis of the Key Intermediate: 4,5,6,7-Tetrahydro-1H-indazol-5-one

The formation of the tetrahydroindazole ring system is achieved through a classical condensation reaction between a β-diketone and hydrazine. This reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring fused to the saturated cyclohexane ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the cyclohexane-1,3-dione derivative, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate which, upon dehydration, yields the stable 4,5,6,7-tetrahydro-1H-indazol-5-one. The tautomer shown is one of several possible, with the exact position of the double bonds and the pyrazole proton being dependent on the conditions and substituent effects.

A Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine Dihydrochloride: Properties, Analysis, and Applications

Abstract: This document provides a comprehensive technical overview of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established "privileged structure" due to its versatile biological activities.[1][2] This guide details the core physicochemical properties of the title compound, with a primary focus on its molecular weight, and presents validated protocols for its analytical characterization. Furthermore, it explores its applications as a chemical building block and discusses essential safety and handling procedures for laboratory use. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is the salt form of the corresponding free base, rendering it more stable and soluble in aqueous media for experimental use. Its fundamental properties are crucial for accurate experimental design, from calculating molar concentrations to interpreting analytical data.

Structural and Molecular Data

The chemical structure consists of a fused pyrazole and cyclohexane ring system, with an amine substituent on the cyclohexane moiety. The dihydrochloride salt form is critical for its handling and formulation properties.

Caption: Chemical structure of this compound.

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 210.11 g/mol | |

| Chemical Formula | C₇H₁₃N₃Cl₂ | |

| CAS Number | 74197-17-4 | [3] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | N/A |

| InChI Key | IHDUZMHOIVQJGL-UHFFFAOYSA-N | |

| Physical Form | Solid powder | |

| Melting Point | 280-284 °C | |

| Storage Conditions | Room temperature, under inert atmosphere |

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of a compound is paramount in research. The following protocols form a self-validating workflow for the comprehensive analysis of this compound. Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the final structure of synthesized indazole derivatives.[1]

Caption: A standard analytical workflow for quality control of incoming chemical reagents.

Protocol: Identity Confirmation via Mass Spectrometry (MS)

-

Causality: This initial step provides rapid confirmation of the compound's molecular mass, serving as a primary identity check. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this amine, minimizing fragmentation and clearly showing the molecular ion.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in methanol or water at a concentration of approximately 1 mg/mL. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or Quadrupole mass spectrometer.

-

Analysis Parameters:

-

Ionization Mode: Positive. The amine groups are readily protonated.

-

Scan Range: m/z 50-500.

-

Expected Ion: The analysis will detect the free base. The expected protonated molecule [M+H]⁺ for the free base (C₇H₁₁N₃, MW = 137.18 g/mol ) is approximately m/z 138.1.[4]

-

-

Validation: The presence of a dominant peak at the expected m/z confirms the molecular mass of the core molecule.

-

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the industry-standard method for quantifying the purity of small molecules. A reverse-phase (RP) C18 column is used to separate the polar analyte from non-polar impurities based on hydrophobicity. The addition of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase ensures sharp peak shapes by protonating the amine.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in water or a water/acetonitrile mixture to a final concentration of ~0.5 mg/mL.

-

HPLC System Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 254 nm.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Validation: A purity level of ≥95% is typically required for use in most research applications.

-

Applications in Research and Drug Development

Indazole-containing compounds are prevalent in modern pharmacology. The indazole nucleus is considered a key pharmacophore in many marketed drugs, including Granisetron, an antiemetic used to counteract the side effects of cancer therapy.[2]

This compound serves as a crucial starting material or intermediate for the synthesis of more complex molecules. Its bifunctional nature—a reactive amine and a versatile heterocyclic core—allows for extensive chemical modification. Researchers utilize this scaffold to build libraries of novel compounds for screening against various biological targets, including:

-

Kinase Inhibitors: The indazole core can mimic the hinge-binding motif of ATP, making it a valuable scaffold for kinase inhibitor design.

-

Antibacterial Agents: Derivatives of indazole have shown promising activity against various bacterial strains, including methicillin-resistant S. aureus (MRSA).[2]

-

GPCR Ligands: The structural rigidity and hydrogen bonding capabilities of the indazole system are suitable for designing ligands for G-protein coupled receptors.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling:

-

Always handle within a chemical fume hood to avoid inhalation of the powder.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

References

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 74197-17-4|this compound|BLD Pharm [bldpharm.com]

- 4. 5-AMINO-4,5,6,7-TETRAHYDRO-1H-INDAZOLE | CymitQuimica [cymitquimica.com]

The Tetrahydroindazole Scaffold: A Privileged Core for Modulating Key Biological Processes

A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, the tetrahydroindazole nucleus has garnered significant attention as a "privileged scaffold." Its rigid, three-dimensional structure and synthetic tractability have made it a cornerstone for the development of potent and selective modulators of a wide array of biological targets.[1][2] Initially explored for its anti-inflammatory properties, the therapeutic potential of tetrahydroindazole derivatives has expanded dramatically, now encompassing oncology, immunology, and neuroscience.[3][4] This guide provides a technical overview of the major biological activities of tetrahydroindazole derivatives, focusing on their mechanisms of action, key therapeutic targets, and the experimental methodologies used to validate their activity.

Key Biological Activities and Therapeutic Targets

The unique stereoelectronic features of the tetrahydroindazole core allow it to engage with high affinity in various enzymatic pockets and receptor binding sites. Research has illuminated several key areas where these derivatives show significant promise.

Kinase Inhibition: Targeting the Engine Room of Cellular Signaling

A predominant and highly successful application of the tetrahydroindazole scaffold is in the development of protein kinase inhibitors.[5] Kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The tetrahydroindazole moiety often serves as an effective ATP-competitive hinge-binder, a critical interaction for potent kinase inhibition.[5]

-

Cyclin-Dependent Kinases (CDKs): Tetrahydroindazole derivatives have been identified as inhibitors of CDKs, which are master regulators of the cell cycle.[1] For instance, certain analogues have demonstrated submicromolar inhibitory activity against CDK2/cyclin A complexes, which are vital for the G1- to S-phase transition and DNA synthesis.[1] By blocking the ATP-binding site, these inhibitors can halt uncontrolled cell proliferation, a key feature of cancer.[1][6]

-

Interleukin-2 Inducible T-Cell Kinase (ITK): In the realm of immunology, tetrahydroindazole-based compounds have been developed as potent and selective inhibitors of ITK.[8][9][10] ITK is a non-receptor tyrosine kinase essential for T-cell receptor (TCR) signaling.[9][10] Inhibition of ITK can modulate T-cell activation and the production of inflammatory cytokines, making it an attractive target for autoimmune and inflammatory disorders like asthma.[8][9][10] Structure-guided design has led to second-generation analogues with enhanced potency and improved pharmacokinetic profiles.[8][10]

The general mechanism of action for these kinase inhibitors involves blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to pathological cellular responses.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT or MTS-based)

This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. [11] Principle: Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT) into a colored formazan product. The amount of color produced is proportional to the number of viable cells. [11] Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the tetrahydroindazole derivative. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). [11]3. Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT) to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: If using MTT, add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to calculate the IC50 value. [11]

Data Presentation

Quantitative data from these assays are best summarized in tables for clear comparison of compound potency and selectivity.

Table 1: Sample Inhibitory Activity Data for Tetrahydroindazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) [12] | HCT-116 Cell Viability IC50 (µM) [11] |

| THI-001 | CDK2/cyclin A | 150 | 2.5 |

| THI-002 | ITK | 25 | > 50 |

| THI-003 | DHODH | 80 | 1.1 |

| Staurosporine | Pan-Kinase | 5 | 0.02 |

| Cisplatin | (Control) | N/A | 5.3 [11] |

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The tetrahydroindazole scaffold has proven to be exceptionally fruitful for the discovery of novel therapeutic agents. Its ability to potently and selectively inhibit key enzymes like protein kinases and DHODH underscores its importance in oncology and immunology. [1][8][13]Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring new therapeutic areas, and developing next-generation compounds, such as covalent inhibitors or allosteric modulators, to overcome resistance and further enhance selectivity. The continued exploration of this versatile core structure holds immense promise for addressing unmet medical needs.

References

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

-

Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH. [Link]

-

Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. ResearchGate. [Link]

-

Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. [Link]

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. ResearchGate. [Link]

-

A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. [Link]

-

Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

-

Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. HAL Open Science. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]

-

Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. PubMed. [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. [Link]

-

Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. PubMed. [Link]

Sources

- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4,5,6,7-Tetrahydro-1H-indazol-5-amine: A Cornerstone Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 4,5,6,7-tetrahydro-1H-indazol-5-amine has emerged as a uniquely powerful and versatile intermediate. Its combination of a rigid bicyclic core, a reactive primary amine for diverse functionalization, and a three-dimensional character makes it a privileged scaffold, particularly in the design of highly selective kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of this building block, from its fundamental properties and synthesis to a detailed playbook of its key chemical transformations and its pivotal role in the synthesis of approved drugs such as Axitinib.[3]

The Tetrahydroindazole Core: Foundational Physicochemical Properties

At its core, 4,5,6,7-tetrahydro-1H-indazol-5-amine (C₇H₁₁N₃, MW: 137.18 g/mol ) is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclohexylamine ring.[4][5] This structure imparts a set of chemical characteristics that are highly advantageous for drug design.

Tautomerism: A Key Consideration

A critical feature of the indazole ring system is its existence in two primary tautomeric forms: the 1H- and 2H-indazoles.[6] The 1H-tautomer is generally recognized as the more thermodynamically stable and, therefore, the predominant form in solution.[7] This stability is a crucial factor in synthesis and molecular recognition, as it provides a predictable and stable platform for further chemical modification. The ability to selectively functionalize the N1 or N2 position allows for fine-tuning of the molecule's steric and electronic properties, including its hydrogen bonding capabilities, which is essential for target engagement.

Caption: Core properties of the building block and its key tautomeric relationship.

Strategic Synthesis of the Core Building Block

The accessibility of a building block is as important as its reactivity. Fortunately, 4,5,6,7-tetrahydro-1H-indazol-5-amine can be prepared through robust and scalable synthetic routes, typically beginning from readily available cyclohexanedione precursors. The most common strategy involves a two-step sequence: formation of the indazolone core followed by conversion of the ketone to the desired amine.

The causality behind this strategy is sound: the initial cyclization is a classic and high-yielding condensation reaction to form the stable heterocyclic core. The subsequent reductive amination is a highly versatile and controlled method for introducing the primary amine, which serves as the principal handle for diversification.

Caption: A typical synthetic workflow for the core building block.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one

-

Reaction Setup: To a solution of a suitable 1,3-cyclohexanedione derivative (1.0 equiv) in ethanol, add hydrazine hydrate (1.1 equiv).

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitation occurs, concentrate the solvent under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure indazolone intermediate.[7]

A Synthetic Chemist's Playbook: Key Transformations

The true value of 4,5,6,7-tetrahydro-1H-indazol-5-amine lies in its predictable and versatile reactivity. The primary amine at the C5 position is the main locus of synthetic manipulation, allowing for the construction of complex molecular architectures.

A. C-N Bond Formation via Reductive Amination

Reductive amination is a cornerstone reaction for functionalizing the C5-amine. It provides a direct and efficient method for introducing a wide array of alkyl and aryl substituents by reacting the primary amine with aldehydes or ketones in the presence of a mild reducing agent.

-

Rationale: This method is preferred for its high functional group tolerance and operational simplicity. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often employed because they are selective for the iminium ion intermediate and do not reduce the starting aldehyde or ketone. This selectivity ensures high yields and clean reaction profiles.[8][9]

B. Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is an indispensable tool in modern drug discovery for the synthesis of arylamines.[10] This reaction allows for the coupling of the C5-amine with aryl halides or triflates, a critical step in the synthesis of many kinase inhibitors where an arylamine moiety is required for binding to the enzyme's hinge region.[11]

-

Expertise in Action: The success of this coupling is highly dependent on the choice of palladium catalyst, ligand, and base. For electron-rich and sterically hindered partners, specialized biarylphosphine ligands (e.g., Xantphos, DavePhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[11][12] The base (e.g., Cs₂CO₃, K₃PO₄) plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.

Caption: Key synthetic transformations originating from the core building block.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equiv), 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.05 equiv), a suitable phosphine ligand like Xantphos (0.1 equiv), and cesium carbonate (2.0 equiv).[13]

-

Solvent Addition: Add anhydrous, degassed dioxane via syringe.

-

Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Isolation: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[13]

Application Spotlight: A Cornerstone of Kinase Inhibitor Design

The tetrahydroindazole scaffold is a well-established hinge-binding motif in numerous protein kinase inhibitors.[14] Its ability to form critical hydrogen bonds with the kinase hinge region, combined with the C5-amine's role as an anchor for various specificity-determining side chains, makes it an exceptionally valuable scaffold.

Case Study: Axitinib (Inlyta®)

Axitinib is a potent and selective tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[3] Its molecular structure is a testament to the utility of the indazole core. The synthesis of Axitinib prominently features an indazole derivative, where the core scaffold is elaborated through a series of reactions, including critical C-N and C-S bond formations, to construct the final drug molecule.[15][16]

| Drug Profile: Axitinib | |

| Mechanism of Action | Potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[3] |

| Therapeutic Indication | Advanced Renal Cell Carcinoma (RCC).[3] |

| Role of Indazole Core | Acts as a key structural scaffold, with the vinyl-pyridine moiety extending from the C3 position and the thioether linkage at the C6 position. The core amine is a precursor to these functionalities. |

Emerging Applications and Future Outlook

While its role in kinase inhibition is well-documented, the utility of 4,5,6,7-tetrahydro-1H-indazol-5-amine is not confined to this target class. Research has demonstrated its value as a scaffold for developing potent and selective ligands for other important biological targets.

| Target Class | Application Insights | Representative IC₅₀/Kᵢ Values |

| Sigma-2 Receptors | Derivatives have been synthesized showing moderate affinity and excellent selectivity for the sigma-2 receptor, a target implicated in cancer cell proliferation.[17] | Kᵢ = 15 nM - 50 nM for lead compounds.[8] |

| CDK2/cyclin Complexes | The tetrahydroindazole scaffold was identified in high-throughput screening as an inhibitor of CDK2/cyclin A, a key regulator of the cell cycle.[18] | Kᵢ = 2.3 µM for initial hit compound.[18] |

| DHODH Inhibitors | Chiral tetrahydroindazoles have been developed as novel inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[19] | IC₅₀ values in the low nanomolar range for optimized analogues.[19] |

The continued exploration of this building block's chemical space promises to unlock new therapeutic possibilities. Its proven synthetic tractability, coupled with its favorable physicochemical properties, ensures that 4,5,6,7-tetrahydro-1H-indazol-5-amine will remain a valuable and frequently utilized tool in the drug discovery chemist's arsenal for years to come.

References

-